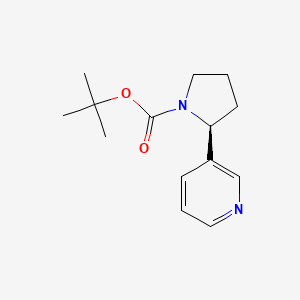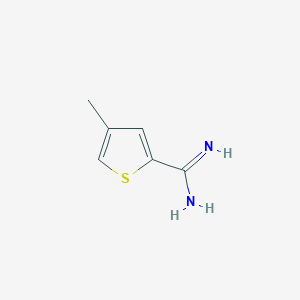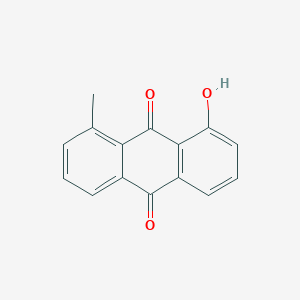
2,5-Difluoro-3,4-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzaldehyde, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-3,4-dimethoxybenzaldehyde typically involves the fluorination of 3,4-dimethoxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques. These methods often utilize continuous flow reactors to ensure better control over reaction parameters and higher yields. The choice of fluorinating agents and solvents is optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The fluorine atoms and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: 2,5-Difluoro-3,4-dimethoxybenzoic acid.
Reduction: 2,5-Difluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Difluoro-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It serves as a precursor for the synthesis of various fluorinated compounds used in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism by which 2,5-difluoro-3,4-dimethoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- 2,3-Difluoro-4,5-dimethoxybenzaldehyde
- 2,4-Difluoro-3,5-dimethoxybenzaldehyde
- 2,5-Difluoro-4-methoxybenzaldehyde
Comparison: Compared to its analogs, 2,5-difluoro-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups. This arrangement can influence its reactivity and interaction with other molecules, making it particularly useful in certain synthetic and research applications. The presence of two fluorine atoms can also enhance its stability and resistance to metabolic degradation, which is advantageous in drug development.
Propriétés
Formule moléculaire |
C9H8F2O3 |
|---|---|
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
2,5-difluoro-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |
Clé InChI |
RJDIMGFCMNPEGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1OC)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



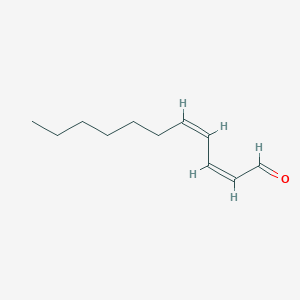
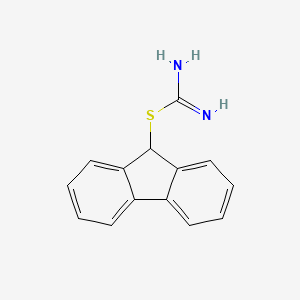
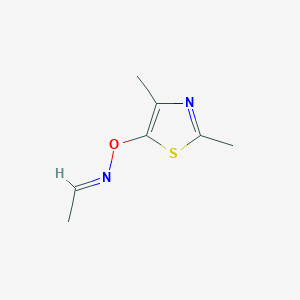
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)

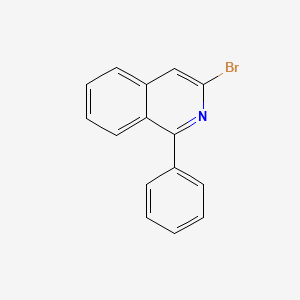
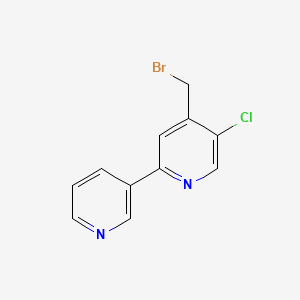

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
